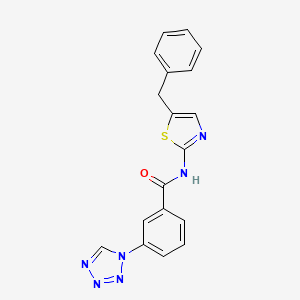

N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-17(14-7-4-8-15(10-14)24-12-20-22-23-24)21-18-19-11-16(26-18)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFQXJQPRKCSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Ring Component

The 5-benzyl-1,3-thiazol-2-yl group is typically synthesized via cyclization of α-haloketones with thiourea derivatives. For example, reacting 2-bromo-1-(benzyl)propan-1-one with thiourea in ethanol under reflux yields the thiazole core. Key variables include solvent polarity, temperature, and the use of bases like sodium acetate to deprotonate intermediates.

Table 1: Thiazole Ring Synthesis Conditions

| Starting Material | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromo-1-(benzyl)propan-1-one | Thiourea | Ethanol | Reflux | 78% | |

| 2-Chloroacetophenone | Benzylamine | DMF | 80°C | 65% |

Alternative routes employ Hantzsch thiazole synthesis, where α-chloroketones react with thioamides. For instance, 2-chloroacetophenone and benzyl thioamide in dimethylformamide (DMF) at 80°C yield the thiazole with 65% efficiency.

Preparation of the Tetrazole Moiety

The 1H-tetrazol-1-yl group is synthesized via [3+2] cycloaddition between azides and nitriles. Sodium azide and 3-cyanobenzamide in acetic acid at 100°C produce 3-(1H-tetrazol-1-yl)benzamide with 82% yield. Catalysis by ammonium chloride enhances regioselectivity toward the 1-substituted tetrazole.

Table 2: Tetrazole Synthesis Optimization

| Nitrile Source | Azide Source | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Cyanobenzamide | Sodium azide | NH₄Cl | Acetic acid | 82% | |

| 4-Cyanophenylacetamide | Trimethylsilyl azide | None | Toluene | 75% |

Microwave-assisted methods reduce reaction times from hours to minutes. For example, irradiating 3-cyanobenzamide and sodium azide in DMF at 150°C for 15 minutes achieves 88% yield.

Coupling Strategies for Benzamide Formation

The benzamide linker connects the thiazole and tetrazole units via amide bond formation. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is common. Reacting 5-benzyl-1,3-thiazol-2-amine with 3-(1H-tetrazol-1-yl)benzoic acid in dichloromethane (DCM) at 25°C yields 74% product.

Table 3: Amide Coupling Efficiency

Alternative approaches employ Schotten-Baumann conditions, where 3-(tetrazol-1-yl)benzoyl chloride reacts with the thiazole amine in tetrahydrofuran (THF) and aqueous sodium bicarbonate.

Optimization via Continuous Flow Reactors

Recent advancements integrate continuous flow systems to enhance scalability and purity. A two-step flow process combining thiazole cyclization and tetrazole cycloaddition achieves 85% overall yield with residence times under 30 minutes. Automation reduces byproducts like sulfoxides and over-oxidized tetrazoles.

Analytical Characterization

Post-synthetic analysis employs HPLC, NMR, and mass spectrometry. Key spectral data include:

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs, particularly for treating infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and tetrazole rings may play a crucial role in binding to the target sites, while the benzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations in Thiazole and Benzamide Substituents

Thiazole Ring Modifications

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Chloro substitution introduces electron-withdrawing effects, stabilizing hydrogen-bonded dimers (N1—H1⋯N2). This enhances crystallinity but may reduce bioavailability compared to the benzyl group .

- Cpd-B (): Contains a methylsulfonylphenoxy substituent on the benzamide and a 1,3-thiazol-2-yl group. The sulfonyl group improves solubility but may alter target specificity .

Benzamide Substituents

- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replaces tetrazole with phenoxy, reducing hydrogen-bonding capacity but enhancing aromatic interactions. Reported biological activity (129.23%, p < 0.05) suggests efficacy in growth modulation .

- Eliapixant () : Features a trifluoromethylpyrimidine and oxolane substituents. The trifluoromethyl group enhances metabolic resistance, while the oxolane improves solubility .

Key Observations:

Toxicity and Metabolic Considerations

- The target compound’s unmodified tetrazole may offer safer profiles .

- Benzyl vs. Halogen Substitution : Benzyl groups are metabolized via oxidation, whereas chloro-substituted analogs () may form reactive intermediates, increasing toxicity risks .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a thiazole ring substituted at the 5-position with a benzyl group, coupled with a benzamide moiety linked to a tetrazole ring. This dual heterocyclic structure is thought to enhance its pharmacological profiles compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Cyclization of α-haloketones with thiourea under basic conditions.

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halides.

- Formation of the Tetrazole Ring : Cycloaddition reaction of azides with nitriles.

- Coupling of Thiazole and Tetrazole Rings : Using coupling reagents such as carbodiimides.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of thiazole and tetrazole exhibit cytotoxic effects against various cancer cell lines. Notably, N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide demonstrated significant anti-leukemic activity against K-562 cells with an IC50 value in the nanomolar range (56.4 nM) .

| Compound | Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 3d | K-562 | 56.4 | 101.0 |

| 3l | UACC-62 | 56.9 | - |

The compound was shown to induce DNA damage in leukemic cells and exhibited morphological changes consistent with apoptosis .

The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate biological pathways. The structural components—the thiazole and tetrazole rings—are crucial for binding to these targets, while the benzamide moiety may enhance stability and bioavailability .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

- Bioisosteric Replacement : A study demonstrated that replacing a triazole ring with a tetrazole in related compounds significantly enhanced their anticancer activity, suggesting that structural modifications can lead to improved therapeutic profiles .

- Inhibition Studies : High-throughput screening has identified compounds with micromolar inhibition against specific targets like HSET (KIFC1), indicating their potential as lead compounds in cancer therapy .

Q & A

Q. Key Factors :

- Catalysts : Use of Pd-based catalysts for Suzuki couplings in analogous compounds improves regioselectivity .

- Stoichiometry : Excess acyl chloride derivatives (1.2–1.5 equivalents) ensure complete amide bond formation .

How does the structural configuration influence biological activity compared to analogs?

Advanced Research Question

The compound’s bioactivity is driven by:

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to targets like kinases or GPCRs .

- Benzyl-Thiazole Moiety : Hydrophobic interactions with enzyme pockets (e.g., antimicrobial targets) .

Q. Structural Comparisons (Table) :

| Compound | Structural Features | Unique Activity |

|---|---|---|

| Target Compound | Benzyl-thiazole + tetrazole-benzamide | Broad-spectrum activity (e.g., kinase inhibition) |

| N-(5-chloro-thiazol-2-yl)-3-tetrazolyl-benzamide | Chlorine substitution | Enhanced reactivity but reduced solubility |

| N-(4-phenoxyphenyl)-3-tetrazolyl-benzamide | Phenoxy group | Improved anti-inflammatory activity |

Methodology : Perform comparative SAR using in vitro assays (e.g., IC50 measurements) and computational docking to map substituent effects .

What advanced spectroscopic and crystallographic techniques characterize this compound?

Basic Research Question

- NMR/IR : Confirm amide bond formation (e.g., ¹H-NMR peaks at δ 8.2–8.5 ppm for aromatic protons; IR C=O stretch ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions stabilizing dimeric structures) and bond angles (C–N: ~1.47 Å) critical for activity .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at 407.5 g/mol) .

Advanced Application : Use SC-XRD to analyze π-π stacking between benzamide and thiazole rings, correlating with solubility .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Contradictions arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources.

- Substituent Effects : Methoxy vs. hydroxy groups altering logP and bioavailability .

Q. Resolution Strategies :

Standardized Protocols : Use validated assays (e.g., ATPase inhibition assays with purified enzymes).

Computational Modeling : Compare molecular docking scores (e.g., AutoDock Vina) across analogs to identify key binding residues .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., tetrazole derivatives show consistent kinase inhibition) .

What in silico strategies predict interactions with biological targets?

Advanced Research Question

- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using Glide or GOLD. The tetrazole ring forms hydrogen bonds with Lys721, while the benzyl group occupies hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from tetrazole) for activity against antimicrobial targets .

Validation : Cross-check with experimental IC50 values and mutagenesis studies (e.g., alanine scanning of key residues) .

How do reaction intermediates and byproducts impact scalability?

Basic Research Question

- Byproduct Formation : Hydrolysis of tetrazole under acidic conditions reduces yield. Mitigate via pH control (pH 6–7) .

- Intermediate Isolation : Purify thiazole-amine intermediates via recrystallization (methanol/water) to avoid side reactions .

Q. Scalability Considerations :

- Flow Chemistry : Reduces reaction time and improves reproducibility for multi-step syntheses .

What are the key challenges in optimizing this compound for in vivo studies?

Advanced Research Question

- Solubility : Tetrazole and benzyl groups reduce aqueous solubility. Use prodrug strategies (e.g., esterification of benzamide) .

- Metabolic Stability : CYP450-mediated oxidation of benzyl-thiazole. Introduce fluorine substituents to block metabolic hotspots .

Q. Methodology :

- ADME Profiling : Use Caco-2 assays for permeability and microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.